Arteannuin H
Description
Properties
CAS No. |
207446-83-1 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 |
Origin of Product |
United States |
Natural Occurrence and Advanced Isolation Methodologies
Advanced Extraction and Purification Techniques for Research Applications
Chromatographic Refinement Methodologies for Research (e.g., Preparative HPLC, LC-MS based methods)
The isolation of pure Arteannuin H from the complex phytochemical matrix of Artemisia annua for research purposes necessitates advanced chromatographic refinement techniques. Following initial solvent extraction and preliminary separation, methods such as preparative High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for achieving the high degree of purity required for structural elucidation and bioactivity studies. nih.govfrontiersin.orgnih.gov
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
Preparative HPLC is a critical final step in the purification of this compound. nih.govfrontiersin.org Researchers typically subject fractions obtained from initial column chromatography (e.g., silica (B1680970) gel or ODS column chromatography) to Prep-HPLC for final isolation. nih.govfrontiersin.org This technique allows for the separation of closely related sesquiterpenoids based on subtle differences in their polarity.
In comprehensive phytochemical analyses of A. annua, crude extracts are first separated using techniques like gradient column chromatography. frontiersin.org The resulting fractions, which may still contain a mixture of several compounds, are then subjected to further purification. Isocratic or gradient elution on preparative HPLC systems, often using reversed-phase columns (e.g., C18), is employed to isolate individual metabolites like this compound. nih.govservice.gov.uk For instance, studies have successfully used mobile phases consisting of acetonitrile (B52724) and water to separate various sesquiterpenes from A. annua fractions. nih.gov
LC-MS Based Methods:
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical tool used throughout the isolation and identification process of this compound. universiteitleiden.nlnih.govnih.gov Its high sensitivity and specificity make it ideal for detecting and quantifying trace compounds in complex mixtures. researchgate.netnih.gov
For the identification of this compound, Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) has been effectively utilized. nih.gov This method provides high-resolution mass data, allowing for the determination of the compound's elemental composition and aiding in its structural confirmation. nih.gov LC-MS is also used to guide the fractionation and purification process by rapidly screening chromatographic fractions for the presence of the target compound. universiteitleiden.nl Selected Ion Monitoring (SIM) in LC-MS can enhance detection sensitivity for specific compounds like this compound, even when present at low concentrations. nih.govresearchgate.net
The table below summarizes typical LC-MS parameters reported for the identification of this compound. nih.gov
Table 1: UPLC-Q-TOF-MS/MS Parameters for this compound Identification
| Parameter | Value |
|---|---|
| Compound Name | This compound |
| Measured m/z [M+Na]⁺ | 273.1436 |
| Calculated Mass (C₁₅H₂₂O₃Na) | 273.1461 |
| Mass Error (ppm) | -2.5 |
| Retention Time (min) | 6.31 |
| Key MS/MS Fragments (m/z) | 203.1415, 189.1258, 147.1158 |
Data sourced from a discovery-based metabolomic study. nih.gov
Table 2: Illustrative Multi-Step Chromatographic Refinement Protocol
| Step | Technique | Stationary Phase / Column | Mobile Phase (Eluent) | Purpose |
|---|---|---|---|---|
| 1 | Gradient Column Chromatography | Silica Gel | n-Hexane / Ethyl Acetate Gradient | Initial fractionation of crude extract. frontiersin.orggoogle.com |
| 2 | Isocratic Column Chromatography | Sephadex LH-20 | Petroleum Ether: CH₂Cl₂: MeOH | Further separation of complex fractions. nih.gov |
| 3 | Preparative HPLC | Reversed-Phase C18 | Acetonitrile / Water | Final purification to yield pure this compound. nih.gov |
Biosynthetic Pathways and Precursor Studies of Arteannuin H
Elucidation of Biosynthetic Route to Arteannuin H in Artemisia annua
The formation of this compound is a complex process that begins with fundamental building blocks and proceeds through a series of enzymatic and non-enzymatic transformations.
The journey to this compound and other related sesquiterpenoids commences with the isoprenoid biosynthesis pathway. nih.gov The initial precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are generated through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. nih.govfrontiersin.org
These C5 units are then condensed to form farnesyl diphosphate (FPP), a C15 molecule that serves as a critical branch-point intermediate. nih.govnih.gov The enzyme farnesyl diphosphate synthase (FPS) catalyzes this condensation. nih.govfrontiersin.org The first committed step in the biosynthesis of the amorphane skeleton, characteristic of this compound, is the cyclization of FPP to amorpha-4,11-diene. nih.govnih.gov This reaction is catalyzed by amorpha-4,11-diene synthase (ADS), a key rate-limiting enzyme in the pathway. nih.govmdpi.com
Following the formation of amorpha-4,11-diene, a series of oxidative transformations occur. The multi-functional enzyme CYP71AV1, a cytochrome P450 monooxygenase, plays a pivotal role in oxidizing amorpha-4,11-diene sequentially to artemisinic alcohol, artemisinic aldehyde, and finally artemisinic acid. nih.govmaxapress.com
Artemisinic aldehyde can be reduced to dihydroartemisinic aldehyde by the enzyme artemisinic aldehyde Δ11(13) reductase (DBR2). mdpi.commaxapress.com Subsequently, aldehyde dehydrogenase (ALDH1) converts dihydroartemisinic aldehyde into dihydroartemisinic acid. mdpi.commaxapress.com Both artemisinic acid and dihydroartemisinic acid are crucial intermediates. nih.govd-nb.info Dihydroartemisinic acid is considered a direct precursor to artemisinin (B1665778) and related compounds, including the proposed pathway to this compound. nih.govresearchgate.netmdpi.com Artemisinic acid, on the other hand, can be converted to arteannuin B through a photo-oxidative, non-enzymatic reaction. maxapress.comd-nb.info
The final steps leading to the formation of many highly oxygenated sesquiterpenoids in A. annua, including the proposed biogenesis of this compound, are believed to involve spontaneous oxidation reactions. researchgate.netmdpi.com These transformations are thought to proceed via highly reactive allylic hydroperoxides. mdpi.com For instance, the conversion of dihydroartemisinic acid is proposed to occur through the formation of a tertiary allylic hydroperoxide. mdpi.comfrontiersin.org This spontaneous autoxidation of dihydroartemisinic acid and artemisinic acid is thought to give rise to a variety of amorphane sesquiterpenes, including this compound. researchgate.net The processes of peroxidation and subsequent intramolecular rearrangements, such as lactonization, are central to the formation of the complex structures of these natural products. nih.gov
Intermediate Metabolites (e.g., Dihydroartemisinic Acid, Artemisinic Acid)
Enzymatic vs. Non-Enzymatic Conversion Mechanisms in Biosynthesis
The biosynthesis of this compound and its relatives involves a combination of strictly controlled enzymatic reactions and spontaneous, non-enzymatic chemical transformations.
Enzymatic Reactions:
The initial formation of FPP from IPP and DMAPP is catalyzed by FPS. nih.gov
The cyclization of FPP to amorpha-4,11-diene is catalyzed by ADS. nih.govmdpi.com
The oxidation of amorpha-4,11-diene to artemisinic acid is mediated by CYP71AV1. nih.govmaxapress.com
The conversion of artemisinic aldehyde to dihydroartemisinic aldehyde is catalyzed by DBR2. mdpi.commaxapress.com
The oxidation of dihydroartemisinic aldehyde to dihydroartemisinic acid is carried out by ALDH1. mdpi.commaxapress.com
Non-Enzymatic Reactions:
The conversion of artemisinic acid to arteannuin B is a non-enzymatic, photo-oxidative process. mdpi.commaxapress.com
Feeding studies with 13C-labeled dihydroartemisinic acid have provided strong evidence that the final steps in the synthesis of artemisinin are non-enzymatic in vivo. pnas.orgnih.gov
The biogenesis of this compound is proposed to occur via spontaneous autoxidation of precursors like dihydroartemisinic acid, involving allylic hydroperoxide intermediates. researchgate.netmdpi.com These reactions are believed to take place in the subcuticular space of the glandular secretory trichomes. mdpi.com
Genetic Regulation and Enzymology of this compound Biosynthesis
The production of this compound is under tight genetic control, with the expression of key biosynthetic genes being a major determinant of the final yield. The genes encoding the enzymes of the artemisinin pathway, which is linked to this compound, have been cloned and characterized. nih.gov These include ADS, CYP71AV1, DBR2, and ALDH1, which are specifically expressed in the glandular trichomes of A. annua. maxapress.com
Several transcription factors from families such as AP2/ERF, bHLH, MYB, and WRKY have been identified as regulators of the artemisinin biosynthetic pathway. frontiersin.orgnih.gov For example, AaMYC2, a bHLH transcription factor, positively regulates artemisinin biosynthesis, while AabHLH2 and AabHLH3 act as repressors. frontiersin.org Overexpression of positive regulators or suppression of negative regulators can significantly impact the expression of pathway genes and, consequently, the accumulation of sesquiterpenoids. frontiersin.org
The rate-limiting enzymes in the pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) in the MVA pathway and 1-deoxy-D-xylulose-5-phosphate synthase (DXS) in the MEP pathway, are also crucial control points. nih.govmdpi.com
Precursor Feeding Strategies for Enhanced Production in Research Contexts
Precursor feeding is a widely used strategy to investigate biosynthetic pathways and to enhance the production of target compounds in plant cell and organ cultures. mdpi.com Feeding isotopically labeled precursors, such as [15-²H]- and [15-³H]-arteannuic acid, has been instrumental in elucidating the biosynthetic route. sioc-journal.cn
In research contexts, supplying exogenous precursors can bypass early rate-limiting steps and increase the metabolic flux towards the desired products. For example, feeding arteannuin I and J, which are metabolites of dihydroartemisinic acid, to suspension-cultured cells of A. annua has been shown to increase artemisinin content, suggesting they are key precursors. mdpi.com This strategy not only helps in understanding the later steps of the pathway but also holds potential for increasing the yield of specific sesquiterpenoids like this compound in controlled culture systems. mdpi.comsemanticscholar.org
Chemical Synthesis and Analogues of Arteannuin H
Total Synthesis Approaches to Arteannuin H
Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, represents a significant challenge for structurally intricate natural products like the arteannuins.
Biomimetic synthesis attempts to replicate the probable biosynthetic pathways that occur in nature. For this compound, this approach has been successful and has provided strong evidence for its biogenetic origins. researchgate.net It is proposed that this compound is biogenetically related to dihydroartemisinic acid via intermediate secondary and tertiary allylic hydroperoxides. researchgate.net
Research has confirmed this hypothesis by demonstrating that the acyl endoperoxide this compound can be obtained from the photooxidation of dihydroartemisinic acid. researchgate.netresearchgate.net This laboratory synthesis mimics the presumed natural process within Artemisia annua, where exposure to light and oxygen likely triggers the transformation. frontiersin.org This biomimetic route not only provides a viable method for obtaining this compound but also supports the theory that the final steps of its formation in the plant are non-enzymatic photo-oxidation reactions. researchgate.net
Stereoselective Synthesis Methodologies
Semi-Synthesis from Natural Precursors (e.g., Dihydroartemisinic Acid)
Semi-synthesis, which uses a readily available natural product as an advanced intermediate, is the most practical and studied approach for producing this compound. The primary precursor for this process is dihydroartemisinic acid (DHAA), a compound that can be isolated from Artemisia annua in significantly greater quantities than artemisinin (B1665778) itself. google.com
The conversion of DHAA to this compound has been successfully demonstrated in a two-step process. researchgate.net The key transformation involves the photooxidation of DHAA, which generates a secondary allylic hydroperoxide intermediate. This intermediate then undergoes further reaction to form the characteristic seven-membered endoperoxide lactone structure of this compound. researchgate.net This semi-synthetic pathway is not only crucial for confirming the structure of this compound but also provides a scalable method for its production for further study, bypassing the need for a more complex total synthesis. frontiersin.orgresearchgate.net The development of efficient semi-synthetic routes from precursors like DHAA, which can also be produced via fermentation in engineered microorganisms, is a cornerstone of modern artemisinin-related research. nih.govnih.gov
| Precursor | Key Reaction Type | Product | Significance |
|---|---|---|---|
| Dihydroartemisinic Acid (DHAA) | Photooxidation (Singlet Oxygen) | This compound | Confirms biogenetic pathway; Practical production route. researchgate.netresearchgate.net |
Design and Chemical Modification of this compound Analogues
The generation of analogues by modifying a parent structure is a fundamental strategy in medicinal chemistry to probe and enhance biological activity. While this is a vast area of research for artemisinin, work specifically focused on this compound is less developed.
The scientific literature contains limited specific examples of the design and synthesis of novel derivatives starting from the this compound scaffold. The majority of research on derivatization in this class of compounds has focused on the more famous antimalarial, artemisinin, and its immediate precursors. nih.govresearchgate.net Methodologies developed for artemisinin involve chemical modifications at various positions on its carbon skeleton (such as C-3, C-9, and C-10) to improve its pharmacological properties. nih.govresearchgate.net These established synthetic strategies could, in principle, be adapted to the this compound structure to create a library of new analogues for biological screening.
Structure-Activity Relationship (SAR) studies are essential in drug discovery for understanding how a molecule's chemical structure correlates with its biological activity. gardp.orgoncodesign-services.com By systematically modifying a lead compound and testing the resulting analogues, researchers can identify the key structural features (pharmacophores) responsible for its effects. oncodesign-services.com
For the artemisinin family, extensive SAR and Quantitative Structure-Activity Relationship (QSAR) studies have been conducted. researchgate.netmdpi.com These studies have been instrumental in the development of second-generation semi-synthetic antimalarial drugs by identifying which parts of the molecule are essential for activity (e.g., the 1,2,4-trioxane (B1259687) ring) and which can be modified to improve potency and pharmacokinetic properties. nih.govresearchgate.net
However, dedicated SAR studies for this compound derivatives are not widely reported in the current body of scientific literature. Such studies would be a necessary step to determine if the this compound scaffold holds potential for development into therapeutic agents by guiding the rational design of more potent and selective analogues.
| SAR Principle | Objective | Example from Artemisinin Class (for context) |
|---|---|---|
| Identify Pharmacophore | Determine the essential structural features for biological activity. | The 1,2,4-trioxane ring is confirmed as essential for the antimalarial activity of artemisinin. researchgate.net |
| Optimize Potency | Modify non-essential parts of the molecule to enhance its activity. | Modifications at the C-10 position of dihydroartemisinin (B1670584) led to potent derivatives like artemether (B1667619) and artesunate. |
| Improve Selectivity | Alter the structure to reduce off-target effects and toxicity. | Analog design aims to maximize impact on the parasite while minimizing effects on human cells. oncodesign-services.com |
| Enhance Pharmacokinetics | Modify the structure to improve absorption, distribution, metabolism, and excretion (ADME). | Creating more soluble derivatives (e.g., artesunate) improves bioavailability over the parent artemisinin. |
Molecular and Cellular Mechanisms of Biological Activity
Molecular Interactions and Target Identification
The molecular activity of Arteannuin H is characterized by its activation under specific intracellular conditions and its subsequent interaction with a variety of biological molecules.
The cornerstone of the biological activity of this compound and its chemical relatives is the endoperoxide bridge, a 1,2,4-trioxane (B1259687) ring system. nih.govcabidigitallibrary.org This structural feature is essential for the compound's therapeutic efficacy. biosynth.commicrobialcell.com The bioactivation of the molecule is dependent upon the cleavage of this endoperoxide bridge. microbialcell.comnih.gov This cleavage is not spontaneous but is triggered by specific reducing agents within the cell, a process that transforms the relatively stable parent molecule into highly reactive intermediates. microbialcell.comscielo.br The reduction of the endoperoxide bridge is considered the key step that "activates" the compound, leading to the generation of cytotoxic free radicals. microbialcell.com Compounds within the artemisinin (B1665778) class that lack this endoperoxide moiety are found to be inactive, underscoring its critical role. nih.gov
The primary catalyst for the cleavage of the endoperoxide bridge is intracellular iron, particularly in its ferrous (Fe²⁺) state or as part of a heme molecule. biosynth.commicrobialcell.comnih.gov The interaction with heme has received considerable attention due to its abundance in malaria parasites, a primary target of this drug class. microbialcell.comresearchgate.net Heme has been shown to be a potent activator of artemisinins, more so than other forms of iron. nih.gov This reaction, often likened to a Fenton-type reaction, initiates the decomposition of the endoperoxide and is fundamental to the compound's selective toxicity against iron-rich cells like parasites or cancer cells. nih.govmdpi.com While heme is a major activator, leading to the generation of radicals, some studies suggest its role can be complex, potentially acting as a competing agent that consumes the drug without causing maximal damage under certain conditions. nih.gov
Upon activation by iron or heme, the breakdown of the this compound endoperoxide bridge leads directly to the formation of a cascade of reactive oxygen species (ROS). biosynth.commdpi.com These highly reactive molecules include superoxide (B77818) anions and hydroxyl radicals, as well as carbon-centered radicals. nih.govnih.gov The generation of these species creates a state of intense intracellular oxidative stress. biosynth.comnih.gov This oxidative burst is a primary mechanism of the compound's cytotoxicity, leading to widespread, indiscriminate damage to the cell's vital components. biosynth.com The overproduction of ROS results in lipid peroxidation, which damages cellular membranes, and can ultimately trigger pathways leading to programmed cell death. nih.govresearchgate.net
| Initiating Event | Key Mediator | Primary Consequence | Resulting Cellular Damage |
|---|---|---|---|
| Cleavage of Endoperoxide Bridge | Cellular Iron (Fe²⁺) / Heme | Generation of Reactive Oxygen Species (ROS) | Lipid Peroxidation, Membrane Damage, Cell Death |
Beyond the general damage caused by ROS, research has identified more specific molecular targets for artemisinins, including this compound.
Neprilysin (CD10): Computational reverse docking studies have identified neprilysin as a top potential disease-related target for arteannuin. scielo.brscielo.br Neprilysin is a cell-surface peptidase implicated in cancer and neurodegenerative diseases. scielo.brscielo.br This interaction suggests that the anticancer activity of artemisinins in certain leukemias may be linked to the targeting of neprilysin. scielo.br
Cysteine Proteases: This class of enzymes has been identified as a target for artemisinin-related compounds. nih.govmdpi.com For instance, Arteannuin B has been shown to inhibit cysteine proteases such as the SARS-CoV-2 main protease (NSP5) and caspase-8 through a time-dependent, covalent adduction to the active site cysteine residue. nih.govresearchgate.netmedchemexpress.com Furthermore, synthetic hybrids of artemisinin have been designed to inhibit falcipain-2, a major cysteine protease in the malaria parasite. researchgate.net
SERCA (Sarco/Endoplasmic Reticulum Ca²⁺-ATPase): The Plasmodium falciparum SERCA pump, PfATP6, has been identified as a specific target of artemisinins. cabidigitallibrary.orgmdpi.comnih.gov Inhibition of this calcium pump disrupts calcium homeostasis within the parasite, contributing to its death. cabidigitallibrary.orgmdpi.com
| Target Molecule | Class | Proposed Mechanism of Interaction | Supporting Evidence |
|---|---|---|---|
| Neprilysin (CD10) | Peptidase | Binding to the active site | Computational Reverse Docking scielo.brscielo.br |
| Cysteine Proteases (e.g., Caspase-8, Falcipain-2) | Protease | Covalent adduction to active site cysteine | Inhibition Assays, Mass Spectrometry nih.govresearchgate.netresearchgate.net |
| SERCA (PfATP6) | Ion Pump (ATPase) | Specific inhibition of pump activity | Functional Assays in Xenopus Oocytes mdpi.comnih.gov |
Generation of Reactive Oxygen Species (ROS) and Induction of Oxidative Stress at the Cellular Level
Cellular Pathway Modulation
The molecular interactions of this compound translate into the disruption of critical cellular pathways, most notably those related to energy production and mitochondrial integrity.
Mitochondria are a key site of action for artemisinins. microbialcell.com Studies using in vitro models, such as yeast (Saccharomyces cerevisiae) and human cancer cell lines, have demonstrated that these compounds directly impact mitochondrial function. plos.orgnih.govresearchgate.net A primary effect is the depolarization of the mitochondrial membrane, which disrupts the proton gradient essential for ATP synthesis. plos.orgnih.govresearchgate.net This loss of membrane potential is a hallmark of mitochondrial dysfunction. researchgate.net The sensitivity of cells to artemisinin is linked to the activity of the mitochondrial electron transport chain (ETC), which appears to play a role in activating the drug. plos.orgnih.gov This creates a damaging feedback loop: the ETC activates this compound, which then generates localized ROS that damage the mitochondria, further impairing cellular bioenergetics and leading to cell death. nih.gov
Modulation of Cellular Proliferation and Apoptosis (in vitro cell lines)
Currently, specific research data from in vitro studies detailing the direct modulatory effects of this compound on cellular proliferation and apoptosis in various cell lines are not extensively available in publicly accessible scientific literature. While the broader artemisinin family of compounds is known for such activities, dedicated studies on this compound are required to elucidate its specific mechanisms in this area. Scientists are beginning to explore its potential in treating various diseases by leveraging its capability to induce oxidative stress. biosynth.com
Research Findings on this compound and Cellular Activity
| Finding | Focus | Implication |
|---|---|---|
| Potential for Broader Disease Treatment | Oxidative Stress Induction | The primary mechanism of inducing oxidative stress is being explored for applications beyond its known antimalarial effects. biosynth.com |
Interference with Parasite-Specific Biochemical Processes (in vitro)
The primary and most well-documented biological activity of this compound is its interference with the biochemical processes of the Plasmodium parasite, the causative agent of malaria. biosynth.com The mechanism is centered on its unique chemical structure, specifically the endoperoxide bridge. biosynth.com
In vitro findings indicate that the mode of action for this compound involves the generation of reactive oxygen species (ROS). biosynth.com This process creates a state of significant oxidative stress within the parasite. The endoperoxide bridge within the this compound molecule is critical for this therapeutic action, as it interacts with iron present inside the parasite, which leads to the damage of essential biomolecules and ultimately causes the parasite's death. biosynth.com This mechanism of action is a hallmark of the artemisinin family of compounds and is particularly effective against Plasmodium species. biosynth.com
The biosynthesis of this compound is understood to occur through the spontaneous autoxidation of dihydroartemisinic acid, a precursor molecule found in the Artemisia annua plant. mdpi.comnih.gov
Computational and Theoretical Investigations of Arteannuin H
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Reverse docking, or inverse docking, is a computational strategy that screens a single ligand against a large database of macromolecular targets to identify potential binding partners. nih.gov This approach is particularly valuable for natural products with established biological activity but an unknown mechanism of action. scielo.brscielo.br
In a notable study investigating the parent compound, arteannuin, the reverse docking server PharmMapper was utilized to identify potential protein targets. scielo.brscielo.br This server employs a reverse pharmacophore mapping strategy to match the ligand's chemical features with a comprehensive database of pharmacophore models derived from known protein-ligand complexes. scielo.br The results of this screening identified neprilysin, also known as CD10, a zinc-dependent metalloprotease, as the top-ranking disease-related target for arteannuin. scielo.brscielo.br Neprilysin is implicated in conditions such as acute lymphoblastic leukaemia and Alzheimer's disease, suggesting novel therapeutic avenues for arteannuin-related compounds. scielo.br The identification of neprilysin as a putative target provides a solid foundation for further experimental validation and exploration of the therapeutic potential of compounds like Arteannuin H. scielo.brscielo.br
Table 1: Top Disease-Related Target for Arteannuin Identified via Reverse Docking
| Rank | Target Name | Other Names | Associated Diseases | Computational Tool |
|---|---|---|---|---|
| 1 | Neprilysin | CD10, Neutral endopeptidase | Acute Lymphoblastic Leukaemia, Alzheimer's Disease | PharmMapper |
Data derived from a computational drug repositioning study on arteannuin. scielo.brscielo.br
Following the identification of a putative target via reverse docking, standard molecular docking is employed to predict the specific binding conformation and estimate the binding affinity. nih.govu-strasbg.fr Software such as AutoDock Vina is commonly used for this purpose. scielo.brscielo.br
In the investigation of arteannuin's interaction with neprilysin, the docking results were cross-validated using chemical-protein interactome servers like DRAR-CPI and DDI-CPI. scielo.brscielo.br The predictions from these servers were consistent with the initial reverse docking findings, reinforcing neprilysin as a credible target. scielo.br AutoDock Vina calculations provided a quantitative measure of binding affinity, with the arteannuin-neprilysin complex yielding a favorable docking score. scielo.br Analysis of the docked pose revealed the specific interactions between the ligand and the amino acid residues within the protein's binding pocket. For instance, a comparison between the computationally predicted binding mode of arteannuin and an experimentally determined ligand in the neprilysin co-crystal structure (PDB code: 1R1H) showed a close alignment, with a root mean square deviation (RMSD) of only 1.12 Å for non-hydrogen atoms, indicating a high degree of accuracy in the docking prediction. scielo.br Such predictions are crucial for understanding the structural basis of a ligand's biological activity and for guiding the design of more potent derivatives. nih.govbiorxiv.org
Table 2: Predicted Binding Affinity Scores for Arteannuin-Neprilysin Interaction
| Computational Server/Tool | Parameter | Predicted Value (kcal/mol) |
|---|---|---|
| DRAR-CPI | Affinity Score | - |
| DDI-CPI | Docking Score | -7.5 |
These scores represent the predicted binding energy, with more negative values indicating stronger affinity. scielo.br
Reverse Docking for Putative Target Identification
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. scielo.brmdpi.com Pharmacophore models are instrumental in virtual screening, a computational technique used to search large libraries of small molecules for those that are most likely to bind to a drug target. ugm.ac.idfrontiersin.org
To substantiate the reverse docking results that identified neprilysin as a target for arteannuin, a pharmacophore model was generated. scielo.brscielo.br This model was built based on the key molecular features of arteannuin responsible for its biological activity. scielo.br The features typically include hydrophobic centers, hydrogen bond acceptors, and hydrogen bond donors. scielo.br When the pharmacophore model of arteannuin was aligned with the known pharmacophore for neprilysin inhibitors, a high degree of agreement was observed. scielo.br This concordance between the models strongly supported the hypothesis that arteannuin-like structures can effectively interact with neprilysin. scielo.brscielo.br Such validated pharmacophore models can then be used as a 3D query to screen large compound databases, like the ZINC database, to identify novel molecules, including other natural products or synthetic compounds, that possess the desired features for biological activity. frontiersin.org This process accelerates the discovery of new lead compounds. mdpi.com
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations provide a powerful lens to examine chemical reactions at the electronic level, offering detailed mechanistic insights that are often inaccessible through experimental means alone. acs.orgsioc-journal.cn These methods can be used to investigate reaction pathways, determine transition state geometries, and calculate reaction energy barriers.
Molecular Dynamics Simulations for Conformational and Binding Analysis
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. volkamerlab.org In drug discovery, MD simulations provide critical insights into the flexibility of proteins and ligands, the stability of protein-ligand complexes, and the energetic contributions to binding. nih.govmdpi.com
By simulating the behavior of a ligand-protein complex in a solvated environment, MD can reveal conformational changes that occur upon binding. nih.gov This is particularly important for targets with flexible binding sites. nih.gov The trajectory of the simulation allows for the analysis of interaction geometries over time, providing a more dynamic and accurate picture than static docking poses. volkamerlab.org Furthermore, MD simulations can be used to calculate binding free energies, which are often more accurate than the scoring functions used in molecular docking. nih.gov Techniques combined with MD, such as the Linear Interaction Energy (LIE) method, can be used to predict binding affinities with high accuracy. nih.gov For a compound like this compound, MD simulations of its complex with a putative target like neprilysin could validate the stability of the docked conformation, identify key stable interactions, and provide a more rigorous estimation of its binding affinity, thereby confirming its potential as a therapeutic agent. scielo.brvolkamerlab.orgnih.gov
Chemical Ecology and Plant Biological Aspects of Arteannuin H
Ecological Role of Arteannuin H in Artemisia annua Ecosystems
This compound, a sesquiterpenoid found in Artemisia annua, is part of a complex chemical arsenal (B13267) that the plant uses to interact with its environment. These secondary metabolites are not essential for the plant's basic survival but play a crucial role in its defense and communication. The ecological functions of these compounds, including this compound, are multifaceted, contributing to the plant's resilience against various environmental pressures.
Defensive Mechanisms Against Herbivores and Pests
Artemisia annua produces a variety of secondary metabolites, including terpenoids like this compound, which serve as a direct defense against herbivores. icrisat.orgnih.gov These chemical compounds can deter feeding, negatively impact the growth and survival of insects, and in some cases, be toxic. icrisat.org The production of these defensive compounds can be constitutive, meaning they are always present in the plant, or induced in response to damage from herbivores. icrisat.orgresearchgate.net
| Defensive Strategy | Mechanism of Action | Key Components |
| Direct Defense | Production of toxic or anti-nutritional chemical compounds. icrisat.org | Terpenoids (including this compound), alkaloids, phenols. icrisat.org |
| Physical Defense | Surface structures that impede feeding and movement. nih.gov | Glandular trichomes, leaf toughness. nih.govfrontiersin.org |
| Induced Defense | Upregulation of defensive compound production upon attack. icrisat.org | Jasmonic acid signaling pathway. researchgate.net |
Antimicrobial and Allelopathic Properties in Plant Interactions
This compound, along with other compounds in A. annua, exhibits antimicrobial properties, providing a defense against pathogenic fungi and bacteria. researchgate.netnih.gov Studies have shown that extracts from the plant can inhibit the growth of various microbes. nih.gov This chemical defense is crucial for protecting the plant from diseases in its natural environment.
Furthermore, these compounds play a significant role in allelopathy, where one plant releases chemicals that inhibit the growth of neighboring plants. researchgate.netresearchgate.net Artemisinin (B1665778) and related compounds, likely including this compound, can leach into the soil from the leaves and roots of A. annua. researchgate.net This can inhibit the germination and growth of competing plant species, giving A. annua a competitive advantage in its ecosystem. researchgate.netcambridge.org The phytotoxic effects of these compounds have been demonstrated against a variety of other plants. cambridge.org
Influence of Abiotic Factors on this compound Production in Plants
The production of this compound and other sesquiterpenoids in Artemisia annua is significantly influenced by various abiotic (non-living) environmental factors. nih.gov These stressors can trigger a physiological response in the plant, often leading to an increased accumulation of secondary metabolites as a defense mechanism. nih.govijfans.org
Several abiotic factors have been identified as enhancers of artemisinin and its precursors, which would include this compound. These include:
Light: Both the intensity and duration of light exposure can affect the production of these compounds. nih.gov UV-B radiation, in particular, has been shown to enhance artemisinin biosynthesis. researchgate.netnottingham.ac.uk
Temperature: Low temperatures or chilling stress can lead to an increase in the concentration of these metabolites. nih.govresearchgate.net
Water Availability: Both drought and waterlogging can act as stressors that induce the production of these compounds. nih.govijfans.org
Salinity: Moderate salt stress has been observed to increase the content of these sesquiterpenoids. nih.gov
These stress factors are thought to induce the production of reactive oxygen species (AOS) in the plant, which in turn can facilitate the conversion of precursor molecules into artemisinin and its analogs. nih.gov
| Abiotic Factor | Effect on Sesquiterpenoid Production | Reference |
| UV-B Radiation | Increased accumulation | researchgate.netnottingham.ac.uk |
| Low Temperature | Enhanced biosynthesis | nih.govresearchgate.net |
| Drought Stress | Increased production (up to a point) | nih.govijfans.org |
| Salinity Stress | Increased content at moderate levels | nih.gov |
Biosynthetic Regulation within Plant Physiology Contexts
The synthesis of this compound and other artemisinin-related compounds begins with the precursor farnesyl pyrophosphate (FPP). oup.com A key rate-limiting enzyme, amorpha-4,11-diene synthase (ADS), catalyzes the first committed step in the pathway. nih.gov The expression of the ADS gene, along with others in the pathway like CYP71AV1, is a critical point of regulation. nih.gov
Several transcription factors, which are proteins that control the rate of gene transcription, have been identified to play a role in regulating the artemisinin biosynthetic pathway. nih.gov These transcription factors can be influenced by both internal developmental cues and external environmental signals, including the abiotic stressors mentioned previously. nih.gov For instance, phytohormones such as jasmonic acid and abscisic acid are known to positively regulate the expression of biosynthetic genes. nih.gov
The entire biosynthetic process, from the initial precursors to the final products like this compound, occurs within the glandular trichomes of the plant. pnas.orgnih.gov The specific cellular and subcellular organization of these trichomes provides the necessary environment for the complex enzymatic reactions and the storage of the resulting, often phytotoxic, compounds. pnas.org
Advanced Analytical Methodologies for Arteannuin H Research
Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) for Structural Elucidation in Research
The definitive identification and structural elucidation of Arteannuin H and related compounds heavily depend on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). uni-hamburg.declariant.comfrontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. frontiersin.org For the analysis of sesquiterpenoids like this compound, 1D (¹H and ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) are employed. uni-hamburg.denih.gov These techniques allow researchers to piece together the molecule's connectivity and stereochemistry by observing the chemical shifts, coupling constants, and correlations between different nuclei. uni-hamburg.denih.gov For instance, in the structural elucidation of hydroxylated derivatives of arteannuin I and J, shifts in the ¹H and ¹³C NMR spectra were critical in pinpointing the position of the newly introduced hydroxyl groups. nih.gov While powerful for structural analysis, NMR's lower sensitivity compared to MS can be a limitation, especially for low-concentration metabolites. frontiersin.org
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. frontiersin.org High-resolution mass spectrometry (HRMS) can provide the molecular formula of a compound with high accuracy. nih.gov Fragmentation patterns observed in MS/MS experiments offer additional structural clues by showing how the molecule breaks apart. uni-hamburg.declariant.com The combination of gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry (GC-MS or LC-MS) is a powerful approach for separating complex mixtures and identifying individual components. uni-hamburg.de
A comparative study of high- and low-artemisinin-producing chemotypes of A. annua utilized UPLC, GC-MS, and NMR to identify and characterize numerous compounds, including novel highly oxygenated amorphane sesquiterpenes. uliege.be The biomimetic synthesis of this compound has also been reported, likely relying on these spectroscopic techniques for verification. acs.orgresearchgate.net
Interactive Table: Spectroscopic Data for Selected Arteannuin Derivatives
| Compound | Key ¹H NMR Signal Shifts (δH) | Key ¹³C NMR Signal Shifts (δC) | Molecular Formula (from HRMS) | Reference |
| 6-hydroxy arteannuin I | upshift of H-6 signal to 1.58 (s, 1H) | C-6 signal change from methine (45.50) to quaternary carbon (71.71) | C15H22O3 | nih.gov |
| 1-hydroxy arteannuin I | - | C-1 signal change from methine (43.70) to quaternary carbon (73.36) | - | nih.gov |
| 2-hydroxy arteannuin J | - | C-2 signal change from methylene (B1212753) (27.20) to oxygenated methine (65.48) | - | nih.gov |
| 14-hydroxy arteannuin J | H-6 signal shift to 3.69 and 3.53 | C-14 signal change from methyl (20.20) to oxygenated methylene (65.67) | - | nih.gov |
Chromatographic Methods (e.g., HPLC-ELSD, GC-MS, LC-ESI-QTOF-MS/MS) for Quantitative and Qualitative Research Analysis
Chromatographic techniques are indispensable for both the qualitative identification and quantitative measurement of this compound and other metabolites in Artemisia annua extracts. drawellanalytical.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of semi-volatile and non-volatile compounds. mmv.orgacgpubs.org When coupled with an Evaporative Light Scattering Detector (ELSD), HPLC-ELSD can detect compounds that lack a strong UV chromophore, which is advantageous for many terpenoids. mmv.orgsemanticscholar.org Studies have utilized HPLC-ELSD to detect new compounds from the biotransformation of arteannuin I/J in cultured A. annua cells. nih.govsemanticscholar.org The method has been optimized with different mobile phases, such as acetonitrile (B52724)/water mixtures, to achieve good separation of artemisinin (B1665778) and its impurities. mmv.org
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile compounds. uni-hamburg.derjpbcs.com In the context of A. annua research, GC-MS has been used to identify numerous compounds in plant extracts, including potential artemisinin precursors. rjpbcs.comnih.gov For instance, GC-MS analysis of a heptane (B126788) extract revealed dihydro-epi-deoxyarteannuin B as a major component. nih.gov However, some compounds, like certain hydroxylated arteannuin derivatives, may not be detectable by GC-MS. nih.gov
Liquid Chromatography-Electrospray Ionization-Quadrupole-Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS/MS) is a highly sensitive and specific technique used for both targeted and untargeted analysis of complex mixtures. nih.govresearchgate.net This method has been applied to the phytochemical analysis of A. annua, allowing for the simultaneous quantification of flavonoids, coumarins, and sesquiterpenes, including arteannuin B. nih.gov The high mass accuracy of the QTOF analyzer aids in the confident identification of compounds. researchgate.net
Interactive Table: Chromatographic Methods for this compound and Related Compounds
| Method | Application | Key Findings | Reference |
| HPLC-ELSD | Detection of new products from biotransformation of arteannuin I/J. nih.govsemanticscholar.org | Revealed several new peaks corresponding to hydroxylated arteannuin derivatives. nih.govsemanticscholar.org | nih.govsemanticscholar.org |
| GC-MS | Identification of impurities and potential precursors in A. annua extracts. nih.gov | Identified dihydro-epi-deoxyarteannuin B and deoxyartemisinin (B22630) in waste streams. nih.gov | nih.gov |
| LC-ESI-QTOF-MS/MS | Simultaneous quantification of multiple phytochemicals in A. annua. nih.gov | Confirmed the presence of arteannuin B and other compounds, showing regional variations in their content. nih.gov | nih.gov |
Isotopic Labeling and Mechanistic Studies (e.g., Kinetic Isotope Effects)
Isotopic labeling is a powerful tool for tracing the biosynthetic pathways of natural products. By feeding plants or cell cultures with precursors labeled with stable isotopes (e.g., ¹³C or ²H), researchers can follow the incorporation of these labels into the final products, thereby elucidating the sequence of biochemical reactions. tandfonline.comresearchgate.net
Studies using ¹³C and ²H-labeled dihydroartemisinic acid and dihydro-epi-deoxyarteannuin have been instrumental in understanding the later stages of artemisinin biosynthesis. tandfonline.com These experiments have provided strong evidence that dihydroartemisinic acid is a late-stage precursor to artemisinin. researchgate.net Feeding experiments with ¹³C-labeled dihydroartemisinic acid have further suggested that the final steps in artemisinin synthesis may be non-enzymatic. pnas.org
While direct studies on the kinetic isotope effects specifically for this compound are not prominently detailed in the provided search results, the use of isotopically labeled compounds is fundamental to the mechanistic studies of the entire artemisinin biosynthetic network, of which this compound is a part. researchgate.net These studies help to map the intricate network of enzymatic and potentially non-enzymatic reactions that lead to the diverse array of sesquiterpenoids in A. annua. pnas.org
Omics Approaches (e.g., Metabolomics) in this compound Production and Metabolism Research
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a comprehensive snapshot of the metabolic state. frontiersin.orgresearchgate.net In the context of this compound research, metabolomics is used to understand the broader metabolic network and how it influences the production of specific compounds.
Metabolomic profiling, often using LC-MS/MS, has been employed to compare different chemotypes of A. annua. researchgate.netnih.gov These studies have revealed significant differences in the terpenoid profiles between high- and low-artemisinin-producing varieties. nih.gov For example, in low-artemisinin chemotypes, artemisinic acid is preferentially converted to arteannuin B. nih.gov This approach, combined with transcriptomics (the study of gene expression), allows researchers to link metabolic differences to the expression levels of specific genes in the biosynthetic pathway, such as those encoding for terpene synthases and cytochrome P450 oxidases. pnas.orgnih.gov
Such "omics" studies are crucial for identifying bottlenecks in the biosynthetic pathway and for developing strategies to enhance the production of desired compounds like artemisinin and its relatives through metabolic engineering. researchgate.net The glandular secretory trichomes of A. annua, where artemisinin biosynthesis primarily occurs, have been a particular focus of these studies, revealing their remarkable metabolic plasticity. pnas.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
